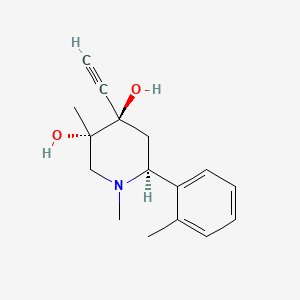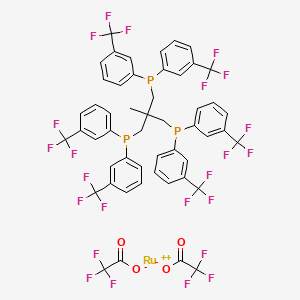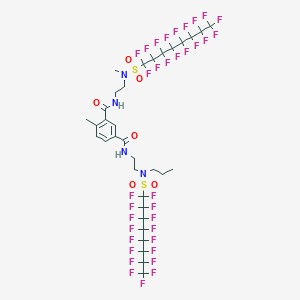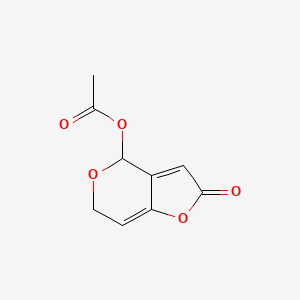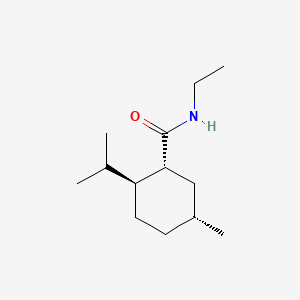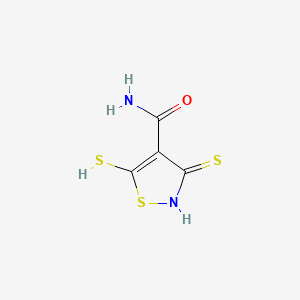
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of the Final Compound: The acylated piperazine is reacted with 4-methyl-1-piperazine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets in the body:
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and an acetamide group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
97111-11-0 |
|---|---|
Molecular Formula |
C16H25Cl2N3O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[4-[2-(4-methylpiperazin-1-yl)propanoyl]phenyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-12(19-10-8-18(3)9-11-19)16(21)14-4-6-15(7-5-14)17-13(2)20;;/h4-7,12H,8-11H2,1-3H3,(H,17,20);2*1H |
InChI Key |
MBWOYKSHCZQXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCN(CC2)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


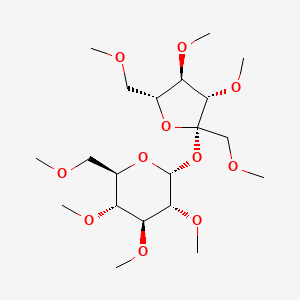
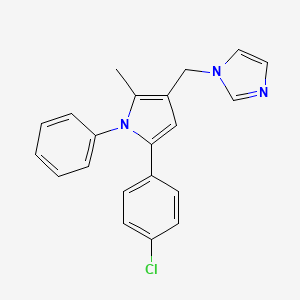


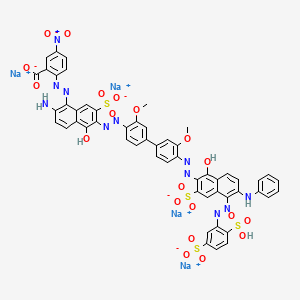
![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)
